2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine properties
2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine properties
An In-Depth Technical Guide to 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Although specific experimental data for this exact molecule is not extensively published, this document extrapolates from established chemical principles and the well-documented properties of analogous 2-amino-4,6-diarylpyrimidines to present a predictive but scientifically grounded guide. We will delve into a plausible synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, which have demonstrated a vast array of pharmacological activities. The therapeutic potential of substituted pyrimidines is broad, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5]
The synthetic versatility of the pyrimidine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity.[6] The title compound, 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine, incorporates several key pharmacophoric features:
-
A 2-aminopyrimidine core: The amino group at the 2-position is a common feature in many biologically active pyrimidines and can act as a crucial hydrogen bond donor and acceptor.
-
A phenyl group at the 4-position: This aromatic substituent can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.
-
A thiophene ring at the 6-position: The thiophene ring is a well-known bioisostere of the phenyl ring and is present in numerous approved drugs.[5] Its presence can modulate the electronic properties and metabolic stability of the molecule and contribute to its biological activity.[5][7][8][9][10]
This guide will provide a detailed exploration of the synthesis, and predicted properties of this promising scaffold.
Synthesis of 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine
The most common and efficient method for the synthesis of 2-amino-4,6-diarylpyrimidines involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[2][11][12][13] Microwave-assisted synthesis has also been shown to be a highly effective method for this type of transformation, often leading to shorter reaction times and higher yields.[11][14]
Step 1: Synthesis of the Chalcone Intermediate (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
The first step is a base-catalyzed Claisen-Schmidt condensation between acetophenone and thiophene-2-carbaldehyde.[15][16][17][18]
Experimental Protocol:
-
To a solution of acetophenone (1 equivalent) and thiophene-2-carbaldehyde (1 equivalent) in ethanol, a catalytic amount of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added.
-
The reaction mixture is stirred at room temperature for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
The use of a strong base is crucial to deprotonate the α-carbon of acetophenone, forming an enolate which then acts as a nucleophile.
-
Ethanol is a common solvent as it can dissolve both the reactants and the base.
-
The reaction is typically carried out at room temperature to minimize side reactions.
-
Acidification is necessary to neutralize the phenoxide and precipitate the final product.
Caption: Cyclization to form the pyrimidine ring.
Predicted Physicochemical and Spectroscopic Properties
Based on the analysis of similar 2-amino-4,6-diarylpyrimidines, the following properties for 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine can be predicted.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₁N₃S |
| Molecular Weight | 253.33 g/mol |
| Appearance | Likely a pale yellow to white crystalline solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Data
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. [19][20][21]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3450-3300 | N-H stretching vibrations of the amino group (two bands) |
| 3100-3000 | Aromatic C-H stretching |
| ~1630 | C=N stretching of the pyrimidine ring |
| 1600-1450 | Aromatic C=C stretching vibrations |
| ~1570 | N-H bending vibration of the amino group |
| ~1250 | C-N stretching |
| ~700-800 | C-H out-of-plane bending for the phenyl and thiophene rings |
The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments. [2][22][23][24][25]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.3 | Singlet (broad) | 2H | -NH₂ (protons of the amino group) |
| ~7.0-7.2 | Multiplet | 1H | H-5 of the pyrimidine ring |
| ~7.1-7.2 | Multiplet | 1H | H-4 of the thiophene ring |
| ~7.4-7.6 | Multiplet | 4H | H-3, H-5 of the thiophene ring and two protons of the phenyl ring |
| ~7.8-8.1 | Multiplet | 3H | Remaining three protons of the phenyl ring |
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. [23][26]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~105 | C-5 of the pyrimidine ring |
| ~125-135 | Carbons of the phenyl and thiophene rings |
| ~145 | C-4 of the thiophene ring |
| ~158 | C-4/C-6 of the pyrimidine ring |
| ~163 | C-2 of the pyrimidine ring |
The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. [27][28][29][30][31]
| m/z | Assignment |
|---|---|
| 253 | [M]⁺ (Molecular ion) |
| 226 | [M - HCN]⁺ |
| 170 | [M - C₄H₃S]⁺ |
| 115 | [C₆H₅CN]⁺ |
| 83 | [C₄H₃S]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Therapeutic Applications
The structural motifs present in 2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine suggest a high potential for diverse biological activities. The combination of the pyrimidine core with phenyl and thiophene substituents is a common strategy in the design of novel therapeutic agents. [3][4][5][7][8][9][10][32][33][34][35][36]
Anticancer Activity
Numerous 2-aminopyrimidine derivatives have been reported to exhibit significant anticancer activity. [3][4][12][32][33][34]The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as protein kinases. The phenyl and thiophene rings can interact with the active sites of these enzymes, leading to their inhibition.
Caption: Potential anticancer mechanism of action.
Antimicrobial Activity
Thiophene-containing heterocyclic compounds are well-known for their antimicrobial properties. [5][8]The presence of the thiophene ring in the target molecule suggests potential activity against a range of bacterial and fungal pathogens. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Conclusion
2-amino-4-phenyl-6-(thiophen-2-yl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents. Based on the established chemistry of related compounds, its synthesis is readily achievable through a reliable two-step process. The predicted physicochemical and spectroscopic properties provide a solid foundation for its future characterization. Furthermore, the combination of the 2-aminopyrimidine core with phenyl and thiophene substituents strongly suggests the potential for significant biological activity, particularly in the areas of oncology and infectious diseases. Further experimental validation is warranted to fully elucidate the properties and therapeutic potential of this intriguing molecule.
References
- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.
- ResearchGate. (n.d.). Synthesis of Chalcones, Pyrazolines, Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents | Request PDF.
- Thanh, N. D., Mai, N. T. T., & Nhan, N. P. (2009). SYNTHESIS OF SOME 2-AMINO-4,6-DIARYLPYRIMIDINE DERIVATIVES USING MICROWAVE-ASSISTED METHOD. VAST JOURNALS SYSTEM.
- ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
- RSC Publishing. (n.d.). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies.
- VAST JOURNALS SYSTEM. (n.d.). View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method.
- SpringerLink. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 60(12), 2502-2505.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
- PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- DergiPark. (2023). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human-CDK2. Hacettepe University Journal of the Faculty of Pharmacy, 43(4), 285-300.
- ResearchGate. (2002). Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. Journal of the Indian Chemical Society, 79(2), 190-190.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- MDPI. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. Molecules, 28(13), 5035.
- TSI Journals. (n.d.).
- PubMed. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 949-958.
- PMC. (n.d.). Therapeutic importance of synthetic thiophene.
- Mor. J. Chem. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry, 4(4), 961-975.
- Int J Chem Tech Res. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4, 834-841.
- PMC. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5565.
- ResearchGate. (2018).
- Semantic Scholar. (2018).
- Shenyang Pharmaceutical University. (n.d.).
- IOSR Journal of Applied Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. IOSR Journal of Applied Chemistry, 4(4), 92-99.
- Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
- Z:\files\classes\spectroscopy\typical spectra charts.DOC. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Taylor & Francis. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- YouTube. (2024, February 10).
- MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7739.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones.
- Taylor & Francis. (n.d.).
- IOSR Journal of Applied Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.).
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
- BenchChem. (n.d.).
- RSC Publishing. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12135-12150.
- PMC. (n.d.).
- SpringerLink. (n.d.).
- ResearchGate. (2025). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides.
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. International Journal of Pharmaceutical Sciences Review and Research.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
Sources
- 1. scispace.com [scispace.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. vjs.ac.vn [vjs.ac.vn]
- 12. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jocpr.com [jocpr.com]
- 14. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. elearning.uniroma1.it [elearning.uniroma1.it]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 22. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sphinxsai.com [sphinxsai.com]
- 30. article.sapub.org [article.sapub.org]
- 31. iosrjournals.org [iosrjournals.org]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
